molecular formula C14H13BrO2 B8337713 2-Bromo-5,3'-dimethoxybiphenyl CAS No. 14344-82-2

2-Bromo-5,3'-dimethoxybiphenyl

Cat. No. B8337713
CAS RN: 14344-82-2
M. Wt: 293.15 g/mol
InChI Key: SVUCLIWTYRGHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06103912

Procedure details

12.1 g of 2-bromo-5,5'-dimethoxybiphenyl was dissolved in 100 mL of dry dimethylformamide and the resulting solution was cooled to -60° C. under nitrogen. 55 mL of 1.7 M t-butyllithium in hexanes was added over a 20-minute period. The resulting solution was transferred to another flask containing a mixture of 275 mL of ether and dry ice which effected a lot of gas evolution. The mixture was allowed to warm to room temperature over a 3-hour period during which time a white precipitate had formed. The mixture was diluted with ether and treated with dilute hydrochloric acid and water. The organic layer was separated and the solvents were removed under reduced pressure to yield a yellow oil. Hexanes were added to the oil causing a solid to precipitate out. The solids were filtered and stirred in a 60:40% ether-hexane mixture to remove impurities. The solid was filtered and dried in vacuo to yield 7.82 g of 2-carboxy-5,5'-dimethoxybiphenyl as an off-white solid. The structure was confirmed by NMR and infrared spectroscopy.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
275 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][CH:11]=1.C([Li])(C)(C)C.[C:23](=[O:25])=[O:24].Cl>CN(C)C=O.CCOCC.O>[C:23]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][CH:11]=1)([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C1=CC=CC(=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
275 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
stirred in a 60
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was transferred to another flask
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over a 3-hour period during which time a white precipitate
CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
CUSTOM
Type
CUSTOM
Details
to precipitate out
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
40% ether-hexane mixture to remove impurities
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C=C(C=C1)OC)C1=CC=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.